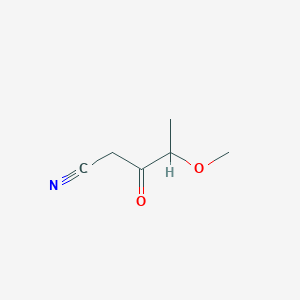

4-Methoxy-3-oxopentanenitrile

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-oxopentanenitrile is C6H9NO2 . It has a molecular weight of 111.142 Da . More detailed structural analysis would require additional resources such as spectroscopic data.Physical And Chemical Properties Analysis

4-Methoxy-3-oxopentanenitrile has a density of 0.9±0.1 g/cm3 . Its boiling point is 160.1±13.0 °C at 760 mmHg . More detailed physical and chemical properties would require additional experimental data.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-Methoxy-3-oxopentanenitrile derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX), have demonstrated exceptional performance as corrosion inhibitors for mild steel in sulfuric acid media. Their inhibitory efficiency can exceed 96.19% at certain concentrations, attributed to the adsorption of oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model. The thermodynamic properties related to the adsorption and dissolution processes offer insight into the inhibitory behavior of these compounds (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Methanol Production

The application of ammonia-oxidizing bacteria (AOB) for the conversion of methane (CH4) to methanol (CH3OH) highlights a biological process for autotrophic conversion with significant yield improvements. This process leverages the selective partial oxidation of CH4 to CH3OH by AOB, which is, however, influenced by the presence of ammonia and the product itself, suggesting optimization avenues for industrial methanol production (Taher & Chandran, 2013).

Antioxidant Properties

Compounds bearing 4-methoxy-3-oxopentanenitrile structures, like ferulic acid (4-hydroxy-3-methoxycinnamic acid, FA), are explored for their antioxidant properties, offering potential benefits against disorders related to oxidative stress. The review of FA and its naturally occurring derivatives underscores their significance in combating cancer, diabetes, and neurodegenerative diseases, revealing the compound's broader health benefits and its presence in various foods (Silva & Batista, 2017).

Organophosphorus Compounds

Studies on organophosphorus compounds, including those related to 4-methoxy-3-oxopentanenitrile derivatives, contribute to the understanding of chemical reactions that yield specific dithiole-thiones, exploring the thermodynamics and mechanisms behind these reactions. This research provides foundational knowledge for developing novel compounds with potential applications in materials science and chemistry (Pedersen & Lawesson, 1974).

Electrochemical Applications

The study of molybdenum nitrides as materials for electrochemical capacitors, comparing them to ruthenium oxide, offers insights into their capacitance behavior and potential as substitutes for more costly materials. Although they exhibit similar behavior to RuO2, limitations in their voltage operating range and electrochemical decomposition highlight the challenges and potential of these materials for energy storage technologies (Liu, Pell, Conway, & Roberson, 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methoxy-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(9-2)6(8)3-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHIRQWGZCPXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-oxopentanenitrile | |

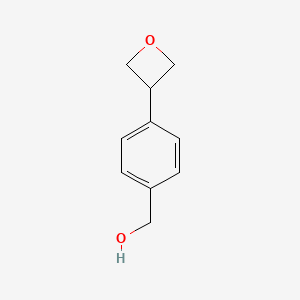

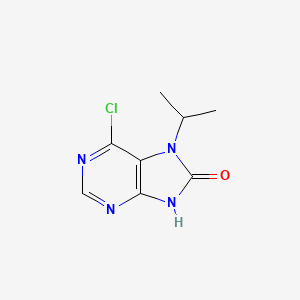

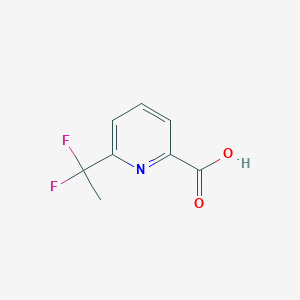

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

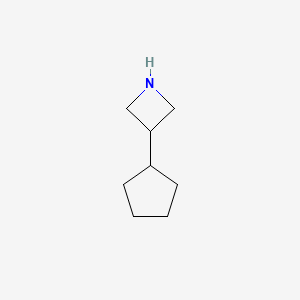

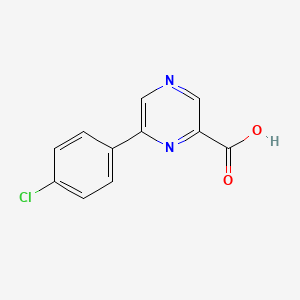

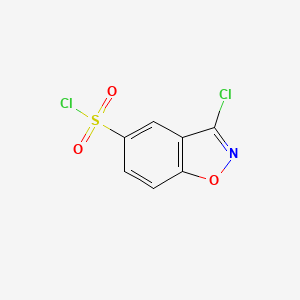

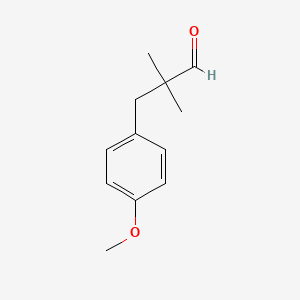

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)